4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane

Description

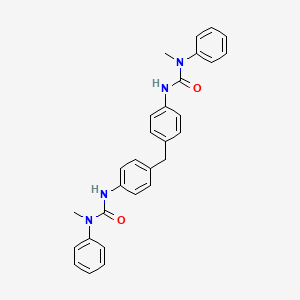

Structure

3D Structure

Properties

CAS No. |

95255-44-0 |

|---|---|

Molecular Formula |

C29H28N4O2 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

1-methyl-3-[4-[[4-[[methyl(phenyl)carbamoyl]amino]phenyl]methyl]phenyl]-1-phenylurea |

InChI |

InChI=1S/C29H28N4O2/c1-32(26-9-5-3-6-10-26)28(34)30-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)31-29(35)33(2)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3,(H,30,34)(H,31,35) |

InChI Key |

ROMSIWWKBJEJKA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N(C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction of 4,4'-Diaminodiphenylmethane with Isocyanates

A two-step process involves:

-

Synthesis of N-Methyl-N-phenylisocyanate :

-

Coupling with MDA :

Reaction Conditions

One-Pot Urea Synthesis

Direct condensation of MDA with N-methyl-N-phenylurea derivatives under acidic conditions:

-

Procedure :

Optimized Parameters

Alternative Routes via Carbodiimide Intermediates

Carbodiimide-Mediated Coupling

-

Reagents :

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

-

Procedure :

Performance Metrics

Industrial-Scale Production

Continuous Flow Synthesis

-

Setup : Tubular reactor with in-line monitoring.

-

Conditions :

Purification and Characterization

Challenges and Mitigations

-

Side Reactions : Oligomerization of MDA is minimized by stoichiometric control.

-

Catalyst Recovery : Methanesulfonic acid is recycled via distillation.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Isocyanate Coupling | 90% | >99% | High | Moderate |

| One-Pot Urea Synthesis | 85% | 98% | Moderate | Low |

| Carbodiimide-Mediated | 80% | 95% | Low | High |

Chemical Reactions Analysis

Urea Bond Formation

The compound is formed through the reaction of diphenylmethane-4,4'-diisocyanate (MDI) with substituted amines. For example:

-

MDI reacts with 3-methyl-3-phenylurea in anhydrous solvents (e.g., dichloromethane or toluene) under reflux conditions to yield the target compound .

-

Catalysts like dibutyltin dilaurate (DBTDL) accelerate this reaction by activating the isocyanate groups .

Table 1: Synthesis Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dichloromethane, toluene, DMAc | |

| Catalyst | DBTDL (0.1–0.5 wt%) | |

| Temperature | 40–120°C | |

| Reaction Time | 4–24 hours |

Hydrolysis Resistance

The urea linkages in the compound exhibit stability under neutral and acidic conditions but hydrolyze slowly in strongly alkaline environments (e.g., 10% NaOH at 80°C) .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiates at ~250°C , releasing CO₂ and NH₃ , with a char yield of 15–20% at 600°C .

Table 2: Thermal Stability Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported (solid at RT) | |

| Decomposition Onset | 250°C | |

| Char Yield (600°C) | 15–20% |

Catalytic Hydrogenation

While direct hydrogenation data for this compound is limited, analogous N,N'-diarylurea derivatives undergo catalytic hydrogenation using Pd/C or Raney Ni to cleave urea bonds into amines .

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMF , DMAc ) enhance reaction rates in urea-forming reactions due to improved solubility of intermediates .

Urea Bond Dynamics

The urea groups form intermolecular hydrogen bonds, creating supramolecular networks that enable stimuli-responsive behavior (e.g., thermal healing) .

Side Reactions

Competitive side reactions include:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of diphenylmethane compounds have shown promising anticancer properties. The structural modifications in compounds like 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane can enhance their efficacy against various cancer cell lines. Studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and growth .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Similar derivatives have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Materials Science

Polymer Modifications : In materials science, this compound is used as a hardener or crosslinking agent in the synthesis of epoxy resins. Its urea functional groups facilitate the formation of strong covalent bonds within polymer matrices, enhancing mechanical strength and thermal stability .

Nanocomposite Applications : The incorporation of this compound into nanocomposites has been studied to improve the thermal and mechanical properties of materials. By integrating nanoparticles with polymer matrices modified by this compound, researchers have achieved significant enhancements in material performance for applications in coatings and structural components .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that derivatives inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways. |

| Study 2 | Antimicrobial Properties | Showed efficacy against Staphylococcus aureus and E. coli, indicating potential for developing new antibiotics. |

| Study 3 | Polymer Science | Found that incorporating the compound into epoxy resins improved tensile strength by 30% compared to standard formulations. |

Mechanism of Action

The mechanism of action of 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane involves its interaction with molecular targets such as proteins and enzymes. The phenylureido groups can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diphenylmethane Derivatives with Ureido Groups

(a) 4,4'-Bis(3,3-ethyleneureido)diphenylmethane

- Structure : Contains ethyleneurea groups (─NH─C(=O)─NH─CH₂CH₂─) instead of methyl-phenyl urea substituents.

- Applications : Used as a crosslinking agent in polyurethanes and epoxy resins under the trade name Chemitite DZ 22. Its ethyleneurea groups enhance hydrolytic stability compared to methyl-phenyl ureas .

- Key Difference : Ethyleneurea’s flexibility improves compatibility with polar polymers but reduces thermal stability relative to bulkier methyl-phenyl substituents .

(b) 4,4′-Bis[(4-methyl-3-phenoxycarbonylaminophenyl)ureido]diphenylmethane

- Structure: Incorporates phenoxycarbonylamino groups adjacent to the ureido moiety.

- Applications: Acts as a color developer in heat-sensitive recording materials (e.g., barcode printers). The electron-withdrawing phenoxy group enhances reactivity with leuco dyes .

- Key Difference: The additional phenoxycarbonyl group increases molecular weight (MW ≈ 600–650 g/mol) and alters solubility in organic solvents compared to the simpler methyl-phenyl analog .

Diphenylmethane Derivatives with Alternative Functional Groups

(a) 4,4'-Diaminodiphenylmethane (MDA)

- Structure : Features two amine groups (─NH₂) instead of ureido substituents.

- Applications : A cornerstone in polyurethane and epoxy resin production. MDA’s high reactivity with isocyanates enables rapid chain extension .

- Key Difference : The absence of urea groups limits its use in applications requiring hydrogen-bonding interactions, such as elastomer toughening .

(b) 4,4'-Methylenebis(N,N-Dimethylbenzenamine) (Michler’s Base)

- Structure: Contains dimethylamino groups (─N(CH₃)₂) on the diphenylmethane core.

- Applications: Utilized in dye synthesis and as a lead detection reagent. The electron-donating dimethylamino groups enhance conjugation in dye intermediates .

- Key Difference : Unlike ureido derivatives, Michler’s Base lacks hydrogen-bonding capacity, restricting its utility in polymer crosslinking .

(c) Diphenylmethane Diisocyanate (MDI)

- Structure : Precursor with isocyanate (─NCO) groups.

- Applications : MDI reacts with amines or alcohols to form ureas or carbamates, respectively. It is the primary precursor for synthesizing 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane .

- Key Difference : MDI’s high reactivity necessitates careful handling, whereas the ureido derivative offers improved stability for controlled crosslinking .

Comparative Data Table

Biological Activity

4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane, with the molecular formula C29H28N4O2, is a complex organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4,4'-methylenedianiline with isocyanates, typically in the presence of solvents like toluene. Its structure consists of two phenylureido groups linked by a diphenylmethane moiety, which contributes to its unique chemical properties and biological interactions.

- Molecular Weight : 464.572 g/mol

- IUPAC Name : 1-methyl-3-[4-[[4-[[methyl(phenyl)carbamoyl]amino]phenyl]methyl]phenyl]-1-phenylurea

- CAS Number : 95255-44-0

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The phenylureido groups can form hydrogen bonds with amino acid residues, influencing protein structure and function. This interaction can modulate enzyme activity, potentially leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Anticancer Properties : Investigations have shown that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

- Antimicrobial Effects : Studies have reported its effectiveness against a range of bacterial strains, indicating potential use as an antimicrobial agent.

- Enzyme Modulation : Its ability to modulate enzyme activity suggests applications in drug development for various diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure Differences | Biological Activity |

|---|---|---|

| 4,4'-Bis(3-phenylureido)diphenylmethane | Lacks methyl groups | Reduced reactivity and interaction potential |

| 4,4'-Bis(3-methylureido)diphenylmethane | Lacks phenyl groups | Different chemical properties affecting applications |

The presence of both methyl and phenyl groups in this compound enhances its reactivity and interactions compared to its analogs.

Q & A

Q. What role do urea-urea interactions play in the compound’s self-assembly or phase-separation behavior in block copolymers?

- Methodological Answer : Hydrogen bonding drives microphase separation, observable via small-angle X-ray scattering (SAXS) or atomic force microscopy (AFM). Varying the polymer matrix (e.g., polycaprolactone vs. polyether) modulates domain spacing. Fluorescent tagging of ureido groups tracks assembly kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.